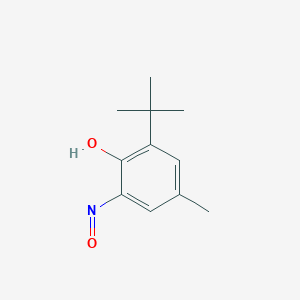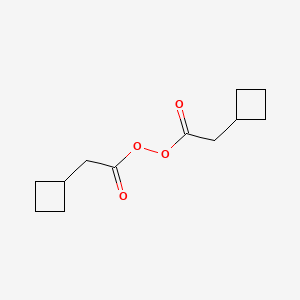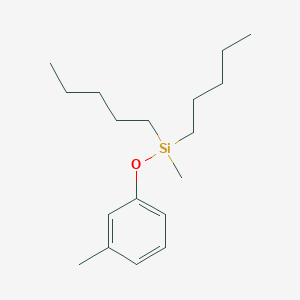![molecular formula C19H38N2O2Sn B14619256 2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate CAS No. 58393-56-9](/img/structure/B14619256.png)
2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. This particular compound is characterized by the presence of a diazonium group, an ethoxy group, and a stannyl group, making it a unique and versatile chemical entity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate typically involves the reaction of an appropriate stannyl precursor with a diazonium salt. The reaction conditions often require a controlled environment to ensure the stability of the diazonium group. Common reagents used in the synthesis include ethyl diazoacetate and tris(2,2-dimethylpropyl)tin chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the diazonium compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of stannyl hydrides.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents such as hydrogen peroxide, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl oxides, while substitution reactions can produce a variety of stannylated organic compounds.
科学的研究の応用
2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate involves the interaction of its diazonium group with various molecular targets. The diazonium group can undergo electrophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. The stannyl group can also participate in coordination chemistry, forming complexes with metal ions and other ligands.
類似化合物との比較
Similar Compounds
2-Diazonio-1-ethoxy-2-(triethylgermyl)ethen-1-olate: Similar in structure but contains a germyl group instead of a stannyl group.
2-Diazonio-1-ethoxy-2-(trimethylsilyl)ethen-1-olate: Contains a silyl group, offering different reactivity and applications.
Uniqueness
2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate is unique due to the presence of the stannyl group, which imparts distinct chemical properties and reactivity. The stannyl group enhances the compound’s ability to participate in organometallic reactions and coordination chemistry, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
58393-56-9 |
|---|---|
分子式 |
C19H38N2O2Sn |
分子量 |
445.2 g/mol |
IUPAC名 |
ethyl 2-diazo-2-[tris(2,2-dimethylpropyl)stannyl]acetate |
InChI |
InChI=1S/3C5H11.C4H5N2O2.Sn/c3*1-5(2,3)4;1-2-8-4(7)3-6-5;/h3*1H2,2-4H3;2H2,1H3; |
InChIキー |
OVKFSSYXLVLCKP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=[N+]=[N-])[Sn](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


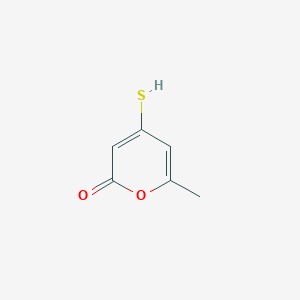
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)
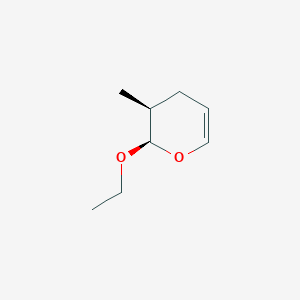

![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
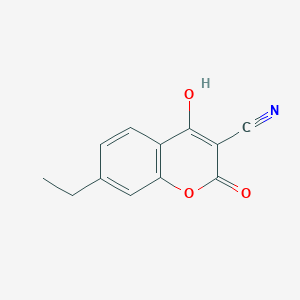
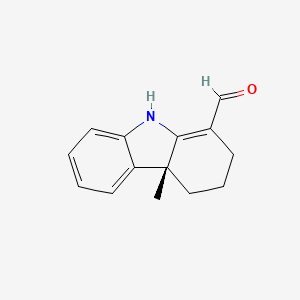

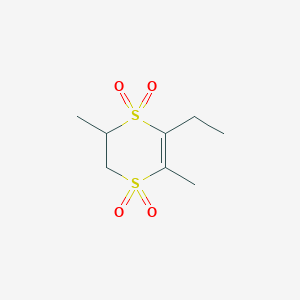
phosphanium chloride](/img/structure/B14619241.png)
![N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine](/img/structure/B14619243.png)
